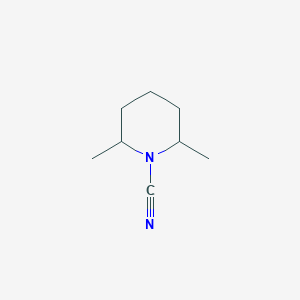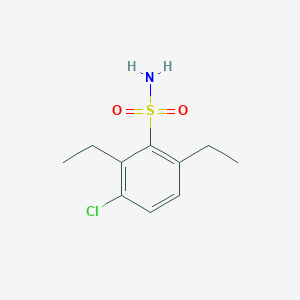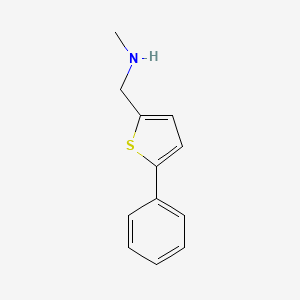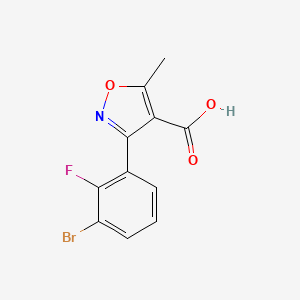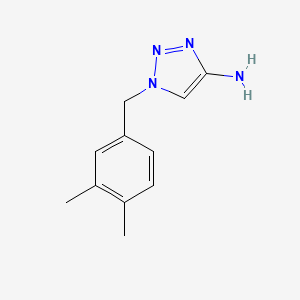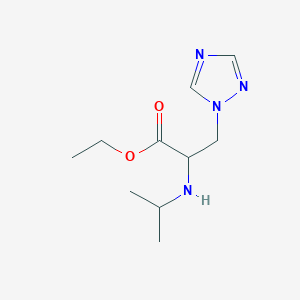
3-Oxo-3-(pyridin-4-yl)propanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxo-3-(pyridin-4-yl)propanal is an organic compound with the molecular formula C8H7NO2 It features a pyridine ring attached to a propanal group, with an oxo group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-3-(pyridin-4-yl)propanal can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
3-Oxo-3-(pyridin-4-yl)propanal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions on the pyridine ring.
Major Products
Oxidation: Pyridine-4-carboxylic acid.
Reduction: 3-Hydroxy-3-(pyridin-4-yl)propanal.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
3-Oxo-3-(pyridin-4-yl)propanal has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and coordination compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Oxo-3-(pyridin-4-yl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique properties .
Comparison with Similar Compounds
Similar Compounds
3-Oxo-3-(pyridin-3-yl)propanal: Similar structure but with the pyridine ring attached at the third position.
3-Oxo-3-(pyridin-2-yl)propanal: Pyridine ring attached at the second position.
3-Oxo-3-(pyridin-4-yl)propanoic acid: Carboxylic acid derivative of the compound.
Uniqueness
3-Oxo-3-(pyridin-4-yl)propanal is unique due to its specific structural configuration, which imparts distinct reactivity and properties. The position of the pyridine ring and the presence of the oxo group at the third carbon make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
Molecular Formula |
C8H7NO2 |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-oxo-3-pyridin-4-ylpropanal |
InChI |
InChI=1S/C8H7NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-6H,3H2 |
InChI Key |
KZCHVARSEUSUSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-[1,2,3]triazolo[4,5-b]pyridin-7-aminehydrochloride](/img/structure/B15326312.png)
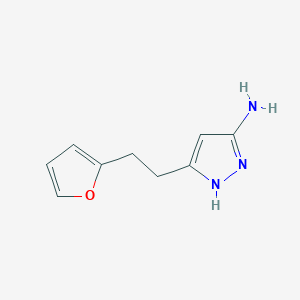
![6-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B15326327.png)
